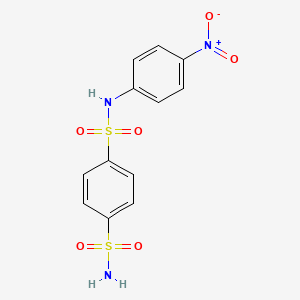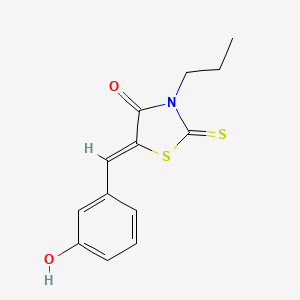![molecular formula C20H29FN4O3 B3965622 1-[5-(4-butyryl-1-piperazinyl)-2-fluoro-4-nitrophenyl]azepane](/img/structure/B3965622.png)
1-[5-(4-butyryl-1-piperazinyl)-2-fluoro-4-nitrophenyl]azepane
Vue d'ensemble
Description
1-[5-(4-butyryl-1-piperazinyl)-2-fluoro-4-nitrophenyl]azepane is a chemical compound that is commonly referred to as BFA755. It is a potent and selective antagonist of the dopamine D3 receptor and has been found to have potential therapeutic applications in the treatment of addiction, schizophrenia, and other psychiatric disorders.
Mécanisme D'action
BFA755 acts as an antagonist of the dopamine D3 receptor, which is involved in reward and motivation pathways in the brain. By blocking this receptor, BFA755 reduces the reinforcing effects of drugs of abuse and may reduce drug-seeking behavior. In addition, BFA755 may reduce the positive symptoms of schizophrenia by blocking dopamine signaling in certain areas of the brain.
Biochemical and Physiological Effects
BFA755 has been found to have several biochemical and physiological effects. Studies have shown that it can reduce the release of dopamine in the brain, which may contribute to its therapeutic effects in addiction and schizophrenia. In addition, BFA755 has been found to have minimal effects on other neurotransmitter systems, such as serotonin and norepinephrine, which may reduce the risk of side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BFA755 is its high affinity and selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in addiction and other psychiatric disorders. In addition, BFA755 has been found to have minimal effects on other neurotransmitter systems, which may reduce the risk of confounding effects in lab experiments.
One limitation of BFA755 is its relatively short half-life, which may limit its therapeutic potential. In addition, more research is needed to fully understand the safety and efficacy of BFA755 in humans.
Orientations Futures
There are several future directions for research on BFA755. One area of focus is the development of more potent and selective dopamine D3 receptor antagonists. In addition, more research is needed to fully understand the safety and efficacy of BFA755 in humans and to develop optimal dosing regimens.
Another area of focus is the potential use of BFA755 in combination with other medications for the treatment of addiction and other psychiatric disorders. Finally, more research is needed to fully understand the role of the dopamine D3 receptor in addiction and other psychiatric disorders and to develop novel therapeutic approaches based on this knowledge.
Conclusion
BFA755 is a potent and selective antagonist of the dopamine D3 receptor that has potential therapeutic applications in the treatment of addiction, schizophrenia, and other psychiatric disorders. Its high affinity and selectivity for the dopamine D3 receptor make it a useful tool for studying the role of this receptor in addiction and other psychiatric disorders. However, more research is needed to fully understand the safety and efficacy of BFA755 in humans and to develop optimal dosing regimens.
Applications De Recherche Scientifique
BFA755 has been extensively studied for its potential therapeutic applications. Studies have shown that it has a high affinity and selectivity for the dopamine D3 receptor, which is involved in reward and motivation pathways in the brain. BFA755 has been found to reduce drug-seeking behavior in animal models of addiction and may have potential applications in the treatment of substance abuse disorders.
In addition, BFA755 has been found to have potential applications in the treatment of schizophrenia. Studies have shown that it can reduce the positive symptoms of schizophrenia, such as hallucinations and delusions, in animal models.
Propriétés
IUPAC Name |
1-[4-[5-(azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN4O3/c1-2-7-20(26)24-12-10-23(11-13-24)18-15-17(16(21)14-19(18)25(27)28)22-8-5-3-4-6-9-22/h14-15H,2-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPFTCQJJLMGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 4-[5-ethyl-2-(ethylthio)-3-thienyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3965567.png)
![3-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3965568.png)


![3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3965582.png)
![3-benzyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B3965583.png)
![6-ethyl-3-(4-methoxyphenyl)-6-methyl-2-[(2-phenylethyl)thio]-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3965588.png)


![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3965607.png)
![N-{4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B3965610.png)
![2-[4-cyclopentyl-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3965615.png)